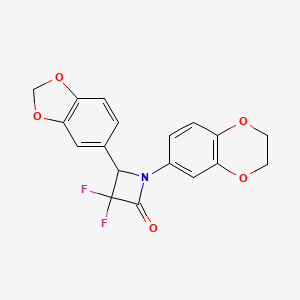

4-(1,3-Benzodioxol-5-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3-difluoroazetidin-2-one

Description

Historical Development of Fluorinated β-Lactams

The evolution of β-lactam antibiotics began with Alexander Fleming’s 1928 discovery of penicillin, but the intentional fluorination of these compounds emerged much later. The first β-lactamase enzyme, capable of hydrolyzing penicillin’s β-lactam ring, was identified in Bacillus coli in 1940. This discovery underscored the need for β-lactam analogs resistant to enzymatic degradation. Fluorine incorporation gained traction in the 1980s when researchers recognized its ability to modulate electronic properties and steric bulk. The Staudinger reaction—a [2+2] cycloaddition between imines and ketenes—became pivotal for synthesizing fluorinated β-lactams, enabling precise control over stereochemistry at C3 and C4 positions. By the 2000s, advanced techniques like the Kinugasa reaction allowed copper-catalyzed [3+2] cycloadditions between nitrones and terminal alkynes, producing β-lactams with diverse fluorinated substituents.

Table 1: Milestones in Fluorinated β-Lactam Development

Significance of gem-Difluoro Substitution in Medicinal Chemistry

The 3,3-difluoro configuration in azetidin-2-ones introduces unique physicochemical properties. Fluorine’s high electronegativity (3.98 Pauling scale) increases the β-lactam ring’s polarization, enhancing reactivity toward penicillin-binding proteins (PBPs) while resisting nucleophilic attack by β-lactamases. Additionally, the gem-difluoro group acts as a bioisostere for carbonyl groups, mimicking transition states in enzymatic reactions. For example, gem-difluoroalkenes in β-lactams can inhibit human neutrophil elastase by mimicking the tetrahedral intermediate of peptide hydrolysis. This substitution also improves pharmacokinetics: the fluorine atoms reduce hepatic metabolism via cytochrome P450 enzymes, prolonging half-life.

Table 2: Comparative Properties of β-Lactam Derivatives

| Property | Non-Fluorinated β-Lactam | 3,3-Difluoro β-Lactam |

|---|---|---|

| Metabolic Stability | Low | High |

| Enzymatic Resistance | Moderate | Enhanced |

| Dipole Moment (Debye) | ~4.0 | ~5.2 |

Rationale for Benzodioxole and Benzodioxin Moieties in β-Lactam Design

Benzodioxole (1,3-benzodioxol-5-yl) and benzodioxin (2,3-dihydro-1,4-benzodioxin-6-yl) groups contribute to the compound’s bioactivity through multiple mechanisms. The fused dioxygenated rings provide rigidity, favoring binding to hydrophobic pockets in bacterial PBPs. Additionally, the electron-rich aromatic systems engage in π-π stacking with tyrosine residues in enzyme active sites, as observed in cephalosporin analogs. Benzodioxole derivatives also exhibit improved blood-brain barrier permeability, a trait leveraged in central nervous system-targeting antibiotics. Furthermore, the dioxygenated structure may reduce oxidative metabolism, as seen in the prolonged half-life of benzodioxole-containing antifungals.

Current Research Landscape and Objectives

Contemporary studies focus on optimizing synthetic routes and broadening therapeutic applications. Recent work by Kumar et al. demonstrated that 4-CF3-β-lactams undergo dehydrofluorination to yield gem-difluoroalkenes, a pathway applicable to synthesizing the title compound. Computational modeling predicts strong binding affinity (ΔG < -9 kcal/mol) between the benzodioxin moiety and Staphylococcus aureus PBP2a, a key resistance determinant. Current objectives include:

- Developing one-pot syntheses combining Staudinger and Suzuki-Miyaura couplings for streamlined production.

- Evaluating efficacy against extended-spectrum β-lactamase (ESBL)-producing pathogens.

- Exploring non-antibiotic applications, such as protease inhibition in inflammatory diseases.

Table 3: Recent Advances in Fluorinated β-Lactam Research

| Innovation | Application | Reference |

|---|---|---|

| Cu(I)-catalyzed dehydrofluorination | Synthesis of gem-difluoroalkenes | |

| Hybrid benzodioxole-β-lactams | Enhanced PBP affinity |

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3-difluoroazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO5/c19-18(20)16(10-1-3-13-14(7-10)26-9-25-13)21(17(18)22)11-2-4-12-15(8-11)24-6-5-23-12/h1-4,7-8,16H,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFBZGGXLFDJEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3C(C(C3=O)(F)F)C4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1,3-benzodioxol-5-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3-difluoroazetidin-2-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 368.32 g/mol. The structure includes a difluoroazetidinone core and two benzodioxole moieties which are significant for its biological activity.

Research indicates that compounds containing benzodioxole structures often exhibit interactions with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The specific mechanisms of action for this compound include:

- Inhibition of Kinases : Similar compounds have been shown to inhibit Src family kinases (SFKs), which are critical in cancer cell signaling pathways . This inhibition can lead to reduced tumor growth and improved survival rates in preclinical models.

- Antioxidant Activity : The presence of the benzodioxole structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and its analogs:

Case Studies

While direct case studies on this specific compound are scarce, analogous compounds have been investigated:

- AZD0530 (N-(5-chloro-1,3-benzodioxol-4-yl) : This compound showed significant inhibition of c-Src and Abl kinases at low concentrations and was effective in reducing tumor growth in xenograft models .

- SB 431542 : Another benzodioxole derivative that acts as a receptor protein tyrosine kinase inhibitor has demonstrated efficacy in clinical trials for various cancers .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds with benzodioxole structures often exhibit significant anticancer activities. The presence of the difluoroazetidinone moiety in this compound may enhance its biological activity by increasing lipophilicity and modulating interactions with biological targets. Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Neuroprotective Effects

The benzodioxole framework is associated with neuroprotective properties. Compounds containing this structure have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. The specific compound may contribute to neuroprotection through mechanisms involving the modulation of neurotransmitter systems or antioxidant activity.

Synthetic Chemistry

Synthesis of Novel Compounds

The unique structure of 4-(1,3-benzodioxol-5-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3-difluoroazetidin-2-one makes it a valuable precursor for synthesizing other complex organic molecules. Its functional groups allow for various chemical reactions such as nucleophilic substitutions and cycloadditions. This versatility is particularly useful in the development of new pharmaceuticals and agrochemicals.

Catalysis

There is potential for this compound to be utilized as a catalyst or catalyst precursor in organic transformations. The difluoroazetidinone structure may facilitate catalytic cycles due to its ability to stabilize transition states or intermediates during reactions.

Material Science

Polymer Development

The incorporation of this compound into polymer matrices could enhance the thermal stability and mechanical properties of the resulting materials. The compound's unique chemical properties may lead to the development of advanced materials with tailored functionalities for applications in electronics or coatings.

Nanotechnology

In nanotechnology, this compound could be explored for its potential use in drug delivery systems or as a component in nanocarriers. Its ability to form stable complexes with various biomolecules may facilitate targeted delivery of therapeutic agents.

Case Studies

Comparison with Similar Compounds

Key Observations :

- The β-lactam core distinguishes the target compound from imidazole (D4476) or triazolone-based analogs .

- The dual aromatic systems (benzodioxole and benzodioxin) are shared with D4476 but arranged on different scaffolds .

Pharmacological Activity

- Dihydropyrimidinones (): Demonstrated antihepatotoxic activity in preclinical models .

- Triazolone derivative () : Structural similarity to kinase inhibitors implies possible enzyme-targeting applications .

The fluorine atoms on the target compound may enhance binding affinity to hydrophobic enzyme pockets, a feature observed in fluorinated β-lactams .

Physical and Spectral Properties

Comparative data for selected compounds:

Notable Gaps: The target compound’s spectral and solubility data are absent, limiting direct comparisons.

Notes

The absence of direct data for the target compound necessitates reliance on structural analogs for comparisons.

Synthetic methodologies from related compounds (e.g., solvent-free reactions or condensation strategies ) may guide the target’s preparation.

Fluorine’s role in enhancing metabolic stability warrants investigation in this scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this azetidin-2-one derivative can be approached via nucleophilic substitution or cyclization reactions. Key steps include activating the fluorinated azetidinone core for substitution with benzodioxol and benzodioxin moieties. Optimization involves:

- Temperature control (e.g., 60–80°C for cyclization).

- Catalysts such as triethylamine for deprotonation.

- Solvent selection (e.g., DMF for polar aprotic conditions).

Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structure?

- Methodological Answer :

- X-ray crystallography resolves the stereochemistry of the difluoroazetidinone ring and confirms spatial orientation of substituents (e.g., benzodioxol vs. benzodioxin groups) .

- ¹⁹F NMR identifies fluorine environments, while ¹H-¹³C HMBC verifies connectivity between aromatic and heterocyclic regions. Note: Fluorine’s high electronegativity may complicate splitting patterns in NMR .

Q. How can key physicochemical properties (e.g., solubility, stability) be systematically determined under varying conditions?

- Methodological Answer :

- Solubility : Test in solvents (DMSO, water, ethanol) via UV-Vis spectroscopy or gravimetric analysis.

- Stability : Accelerated degradation studies under acidic/basic (pH 3–10), oxidative (H₂O₂), and thermal (40–80°C) conditions. Use HPLC to quantify degradation products .

- Design : Replicate experiments (n=4) with randomized block designs to minimize batch-to-batch variability .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in substitution or cyclization reactions?

- Methodological Answer :

- Use isotopic labeling (e.g., ¹⁸O in the azetidinone carbonyl) to track bond cleavage during nucleophilic substitution.

- Kinetic studies under varying temperatures (Eyring plots) determine activation parameters.

- Theoretical frameworks (e.g., frontier molecular orbital theory) guide hypothesis generation about regioselectivity .

Q. What methodologies assess the environmental impact and biodegradation pathways of this compound?

- Methodological Answer :

- Long-term ecological studies : Simulate environmental compartments (soil, water) under controlled lab conditions. Track degradation via LC-MS/MS and quantify metabolites.

- Biotic transformations : Use microbial consortia from contaminated sites to identify biodegradation pathways. Radiolabel the compound (¹⁴C) to monitor mineralization to CO₂ .

Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Molecular docking : Use crystal structures of target proteins (e.g., cytochrome P450) to predict binding modes.

- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories. Validate with in vitro assays (e.g., enzyme inhibition) .

Q. How can contradictions in pharmacological data from different assay systems be resolved?

- Methodological Answer :

- Cross-validation : Compare results from cell-free (e.g., receptor-binding assays) vs. cell-based (e.g., luciferase reporter) systems.

- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) and thermal shift assays.

- Address variability by standardizing cell lines (e.g., HEK293 vs. CHO) and accounting for membrane permeability differences .

Data Analysis and Theoretical Integration

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

- Methodological Answer :

- Non-linear regression (e.g., Hill equation) models EC₅₀ values.

- ANOVA with post-hoc tests (Tukey’s HSD) compares treatment groups.

- Use Akaike’s Information Criterion (AIC) to select the best-fit model for biphasic responses .

Q. How can theoretical frameworks guide the interpretation of structure-activity relationships (SAR)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.